molecular formula C11H10F6N2O2 B12975236 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate

2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate

Cat. No.: B12975236
M. Wt: 316.20 g/mol
InChI Key: RISRRJLDVLKONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate typically involves the reaction of azetidine derivatives with pyridine compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes. The reaction is usually carried out at temperatures ranging from room temperature to 100°C, depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10F6N2O2

Molecular Weight

316.20 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-(trifluoromethyl)pyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H9F3N2.C2HF3O2/c10-9(11,12)7-1-2-8(14-5-7)6-3-13-4-6;3-2(4,5)1(6)7/h1-2,5-6,13H,3-4H2;(H,6,7)

InChI Key

RISRRJLDVLKONI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=C(C=C2)C(F)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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